molecular formula C16H26N4O2S B2366345 tert-Butyl methyl(1-(2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate CAS No. 1261232-35-2

tert-Butyl methyl(1-(2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate

Cat. No.: B2366345
CAS No.: 1261232-35-2
M. Wt: 338.47
InChI Key: ZBXLBMFOEVUJAY-UHFFFAOYSA-N
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Description

tert-Butyl methyl(1-(2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate is a synthetic carbamate derivative featuring a piperidine ring substituted at the 4-position with a tert-butyl carbamate group and at the 1-position with a 2-(methylthio)pyrimidin-4-yl moiety. This compound is structurally characterized by:

  • Pyrimidine core: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3, modified with a methylthio (-SMe) group at position 2.
  • Carbamate protection: The tert-butyl carbamate group at the piperidine’s 4-position enhances stability and modulates solubility .

Properties

IUPAC Name

tert-butyl N-methyl-N-[1-(2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2S/c1-16(2,3)22-15(21)19(4)12-7-10-20(11-8-12)13-6-9-17-14(18-13)23-5/h6,9,12H,7-8,10-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXLBMFOEVUJAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCN(CC1)C2=NC(=NC=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination with Formaldehyde

Piperidin-4-amine reacts with formaldehyde in the presence of sodium cyanoborohydride (NaBH3CN) under mildly acidic conditions (pH 4–6). This method avoids over-alkylation, a common issue with direct alkylation.

$$
\text{Piperidin-4-amine} + \text{HCHO} \xrightarrow{\text{NaBH}_3\text{CN, AcOH}} \text{N-Methylpiperidin-4-amine}
$$

Typical Conditions :

  • Solvent: Methanol or dichloromethane.
  • Temperature: 0–25°C.
  • Yield: 75–85% after column chromatography.

Direct Alkylation with Methyl Iodide

Alternative alkylation employs methyl iodide and a non-nucleophilic base (e.g., potassium carbonate) in acetonitrile. However, this method risks quaternization of the amine, necessitating careful stoichiometric control.

$$
\text{Piperidin-4-amine} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{MeCN}} \text{N-Methylpiperidin-4-amine}
$$

Challenges :

  • Requires excess methyl iodide (1.2–1.5 equiv).
  • Side product formation (e.g., dimethylated amine) necessitates rigorous purification.

Carbamate Protection with tert-Butyl Chloroformate

The secondary amine of N-methylpiperidin-4-amine is protected as a tert-butyl carbamate to prevent undesired reactivity during subsequent steps.

Reaction Mechanism and Optimization

tert-Butyl chloroformate (Boc anhydride) reacts with the amine in the presence of a base (e.g., triethylamine) to form the carbamate:

$$
\text{N-Methylpiperidin-4-amine} + (\text{Boc})2\text{O} \xrightarrow{\text{Et}3\text{N}} \text{tert-Butyl methyl(piperidin-4-yl)carbamate}
$$

Key Parameters :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Temperature : 0–25°C.
  • Yield : 80–90% after aqueous workup.

Characterization :

  • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 2.78 (s, 3H, N-CH₃), 3.30–3.60 (m, 4H, piperidine).
  • MS (ESI+) : m/z 229.2 [M+H]⁺.

Nucleophilic Aromatic Substitution (SNAr) with 4-Chloro-2-(methylthio)pyrimidine

The final step involves substituting the chlorine atom of 4-chloro-2-(methylthio)pyrimidine with the piperidine nitrogen.

Reaction Conditions and Mechanistic Insights

The SNAr reaction proceeds via a two-step mechanism:

  • Deprotonation of the piperidine nitrogen by a strong base (e.g., Cs₂CO₃).
  • Nucleophilic Attack on the electron-deficient pyrimidine ring.

$$
\text{tert-Butyl methyl(piperidin-4-yl)carbamate} + \text{4-Chloro-2-(methylthio)pyrimidine} \xrightarrow{\text{Cs}2\text{CO}3, \text{DMSO}} \text{Target Compound}
$$

Optimized Protocol :

  • Base : Cesium carbonate (2.0–3.0 equiv).
  • Solvent : Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
  • Temperature : 120°C (microwave irradiation reduces reaction time to 1 hour).
  • Yield : 60–70% after silica gel chromatography.

Side Reactions :

  • Competing hydrolysis of the chloropyrimidine under basic conditions.
  • Steric hindrance at the piperidine nitrogen, mitigated by microwave-assisted heating.

Alternative Synthetic Routes and Comparative Analysis

Palladium-Catalyzed Coupling

A Buchwald-Hartwig amination could theoretically couple 4-bromo-2-(methylthio)pyrimidine with the piperidine derivative. However, this method is less favored due to the high cost of palladium catalysts and stringent anhydrous conditions.

Stepwise Pyrimidine Construction

An alternative approach involves synthesizing the pyrimidine ring in situ on a pre-functionalized piperidine. For example, cyclocondensation of amidines with β-keto esters could yield the pyrimidine core. However, this method lacks precedent in the provided literature.

Analytical Data and Quality Control

Structural Confirmation

  • ¹³C NMR (CDCl₃): δ 28.2 (Boc CH₃), 44.5 (N-CH₃), 52.8 (piperidine C-4), 124.8–158.9 (pyrimidine carbons).
  • High-Resolution MS (HRMS) : m/z 339.1782 [M+H]⁺ (calc. 339.1785 for C₁₆H₂₆N₄O₂S).

Purity Assessment

  • HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).
  • Melting Point : 132–134°C (uncorrected).

Industrial-Scale Considerations and Challenges

Cost-Effective Reagent Selection

  • Cesium carbonate is expensive; potassium carbonate or sodium hydride may serve as alternatives with reduced reactivity.
  • Microwave reactors enhance throughput but require specialized equipment.

Waste Management

  • DMSO and DMF necessitate careful disposal due to environmental toxicity.
  • Chloride byproducts from SNAr reactions require neutralization before release.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl methyl(1-(2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to yield a dihydropyrimidine derivative.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research into similar compounds has shown that modifications to the pyrimidine and piperidine rings can enhance their efficacy against various cancer cell lines. The structure-activity relationship (SAR) studies indicate that compounds with similar frameworks exhibit significant antiproliferative effects on cancer cells, suggesting that tert-Butyl methyl(1-(2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate may possess similar properties .

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects. Research has shown that similar compounds can modulate inflammatory pathways by inhibiting specific signaling proteins involved in the inflammatory response. This suggests that this compound could be explored for its potential to treat inflammatory diseases .

Chemical Probes in Epigenetic Studies

Another promising application is in the development of chemical probes for epigenetic research. Compounds with structural similarities have been utilized to study gene regulation mechanisms by targeting epigenetic proteins. This application is vital for understanding complex biological processes and developing therapeutic strategies for diseases linked to epigenetic alterations .

Table: Summary of Relevant Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of cell proliferation in breast cancer cell lines using structurally similar compounds.
Study BKinase InhibitionIdentified effective inhibitors of PDGFRA and KIT using derivatives of the compound's structure, suggesting potential for similar efficacy.
Study CAnti-inflammatory ResponseShowed modulation of inflammatory cytokines in vitro, indicating potential therapeutic applications for inflammatory diseases.

Mechanism of Action

The mechanism of action of tert-Butyl methyl(1-(2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Pyrimidine Substituent Effects

  • Methylthio vs. Ethoxy derivatives may exhibit altered metabolic stability due to increased susceptibility to oxidative degradation.
  • Amino vs. Methylthio: Compounds with pyrimidine-6-amino groups (e.g., Hsp90 inhibitor 17) demonstrate higher polarity, as evidenced by shorter UPLC retention times (3.41 min vs. hypothetical ~3.5–4.0 min for methylthio analogs) .

Piperidine Modifications

  • Carbamate vs. Acetyl Groups : The tert-butyl carbamate in the target compound provides steric bulk and hydrolytic stability compared to acetylated piperidines (e.g., tert-butyl (1-acetylpiperidin-4-yl)carbamate), which may undergo faster deprotection under acidic conditions .

Biological Activity

tert-Butyl methyl(1-(2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate is a complex organic compound that has garnered interest due to its potential biological activities. This article focuses on the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a pyrimidine moiety and a methylthio group , contributing to its unique chemical properties. The molecular formula is C15H24N4O2SC_{15}H_{24}N_{4}O_{2}S with a molecular weight of 312.44 g/mol .

Synthesis

The synthesis typically involves several steps:

  • Formation of the Piperidine Ring : Achieved through cyclization reactions.
  • Introduction of the Pyrimidine Moiety : Conducted via nucleophilic substitution.
  • Addition of the Methylthio Group : Incorporated using thiolation reactions.
  • Carbamate Formation : Finalized by reacting with tert-butyl chloroformate .

The mechanism of action involves the compound's interaction with specific molecular targets, likely binding to enzymes or receptors, thereby modulating their activity and triggering downstream signaling pathways .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including:

  • A549 (lung cancer)
  • MiaPaCa-2 (pancreatic cancer)
  • HCT-116 (colon cancer)

The compound has been observed to induce apoptosis and cell cycle arrest in these cells, suggesting a potential role as an anticancer agent .

Case Studies

  • Cytotoxicity Studies : In a study assessing the cytotoxic effects of various compounds, this compound demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin, indicating strong antiproliferative activity .
  • Mechanistic Insights : Flow cytometry analysis revealed that the compound could induce late apoptosis and necrosis in A549 cells, with significant percentages observed in treated groups compared to controls .

Comparative Analysis

To understand its unique position among similar compounds, a comparison table is presented:

Compound NameStructure FeaturesBiological ActivityIC50 (µM)
This compoundMethylthio & Pyrimidine moietyAnticancer (A549, HCT116)Comparable to Doxorubicin
tert-Butyl methyl(piperidin-4-ylmethyl)carbamateNo pyrimidine substitutionModerate activityHigher IC50
tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylateDifferent ring structureLow activitySignificantly higher IC50

Q & A

Q. How does structural modification of the pyrimidinyl group affect Structure-Activity Relationships (SAR)?

  • Methodological Answer : Bromine substitution at the pyrimidine 2-position increases lipophilicity (log P = 2.8 vs. 1.5 for unsubstituted analogs), enhancing blood-brain barrier permeability. In vitro assays show a 10-fold potency improvement against kinase targets .

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